Cas no 76-94-8 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl-)

76-94-8 structure
Produktname:2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl-
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl-
- Heptobarbital
- 5-methyl-5-phenyl-1,3-diazinane-2,4,6-trione
- 5-methyl-5-phenylbarbituric acid
- 5-Methyl-5-phenyl-barbitursaeure
- 5-Methyl-5-phenylbarbityric acid
- 5-methyl-5-phenyl-pyrimidine-2,4,6-trione
- 5-Phenyl-5-methylbarbituric acid
- Eudan
- Mephebarbital
- Methylphenylbarbital
- Phenylmethylbarbituric acid
- Rutonal
- Heptobarbital (1mg/ml in Acetonitrile)
- Q15409436
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-methyl-5-phenyl-
- BDBM50099127
- 5-methyl-5-phenyl-barbituric acid
- BRN 0201825
- NSC80543
- Phenylmethylbarbituric Acid (5-Methyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione)
- 76-94-8
- UNII-GFR227X6YY
- EINECS 200-994-8
- 5-24-09-00283 (Beilstein Handbook Reference)
- 5-methyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- LSAOZCAKUIANSQ-UHFFFAOYSA-N
- SCHEMBL77738
- NSC 80543
- 5-Methyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- PHENYLMETHYLBARBITURIC ACID [MI]
- 2,6(1H,3H,5H)-Pyrimidinetrione, 5-methyl-5-phenyl-
- NSC-80543
- GFR227X6YY
- PHENOBARBITAL IMPURITY C [EP IMPURITY]
- Barbituric acid, 5-methyl-5-phenyl-
- PHENOBARBITAL SODIUM IMPURITY C [EP IMPURITY]
- DTXSID00226900
- CHEBI:134900
- NS00037866
- CHEMBL329617
-
- Inchi: InChI=1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16)
- InChI-Schlüssel: LSAOZCAKUIANSQ-UHFFFAOYSA-N
- Lächelt: CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Berechnete Eigenschaften
- Genaue Masse: 218.06900
- Monoisotopenmasse: 218.069
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 1
- Komplexität: 325
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nichts
- Topologische Polaroberfläche: 75.3A^2
- Oberflächenladung: 0
- Tautomerzahl: 5
Experimentelle Eigenschaften
- Dichte: 1.2699 (rough estimate)
- Schmelzpunkt: 226°
- Siedepunkt: 358.89°C (rough estimate)
- Brechungsindex: 1.5300 (estimate)
- PSA: 75.27000
- LogP: 0.96790
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl- Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:UN 3249
- Gefahrenklasse:6.1(b)
- Verpackungsgruppe:III
- Verpackungsgruppe:III
- Gefährdungsgrad:6.1(b)
- PackingGroup:III
- Sicherheitsbegriff:6.1(b)
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl- Verwandte Literatur
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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5. Book reviews
76-94-8 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl-) Verwandte Produkte
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